Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate

Catalog No.
S14265781
CAS No.
2108176-84-5
M.F
C16H15N3O4S
M. Wt
345.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxyl...

CAS Number

2108176-84-5

Product Name

Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate

IUPAC Name

ethyl 5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine-2-carboxylate

Molecular Formula

C16H15N3O4S

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C16H15N3O4S/c1-3-23-16(20)14-10-17-15-13(18-14)8-9-19(15)24(21,22)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3

InChI Key

QUVZPBOWJVUYFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=N1)C=CN2S(=O)(=O)C3=CC=C(C=C3)C

Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate is a complex organic compound characterized by its unique heterocyclic structure. It belongs to the class of pyrrolopyrazines, which are known for their diverse biological activities and potential therapeutic applications. The compound has a molecular formula of C16H16N4O4SC_{16}H_{16}N_{4}O_{4}S and a molecular weight of approximately 360.39 g/mol . Its structure features a pyrrolo[2,3-b]pyrazine moiety substituted with a tosyl group (p-toluenesulfonyl) and an ethyl ester at the carboxylic acid position.

Typical of esters and heterocycles. Notably, it can undergo:

  • Nucleophilic substitution: The tosyl group can be replaced by nucleophiles, making it useful in synthetic organic chemistry.
  • Hydrolysis: Under acidic or basic conditions, the ethyl ester can be hydrolyzed to yield the corresponding carboxylic acid.
  • Condensation reactions: The compound can react with amines or alcohols to form amides or other esters.

These reactions highlight its versatility as a synthetic intermediate in the development of more complex molecules.

The biological activity of Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate has been investigated in various studies. It exhibits potential as:

  • Kinase inhibitors: Compounds in the pyrrolopyrazine class have shown promise in inhibiting specific kinases involved in cancer and inflammatory pathways .
  • Antimicrobial activity: Some derivatives have demonstrated effectiveness against various bacterial strains, indicating potential for antibiotic development.

Research into its pharmacological properties continues, focusing on its efficacy and mechanisms of action.

The synthesis of Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate typically involves multi-step organic reactions:

  • Formation of the pyrrolopyrazine core: This may involve cyclization reactions starting from simpler precursors such as amino acids or other nitrogen-containing compounds.
  • Tosylation: The introduction of the tosyl group is achieved through reaction with p-toluenesulfonyl chloride.
  • Esterification: Finally, the carboxylic acid derivative is converted to the ethyl ester using ethanol and an acid catalyst.

These steps require careful control of reaction conditions to optimize yield and purity.

Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate has several applications:

  • Pharmaceutical intermediates: It serves as a precursor for synthesizing biologically active compounds, particularly in drug discovery.
  • Research tools: Its unique structure makes it valuable for studying enzyme interactions and biological pathways.

The compound's potential in medicinal chemistry is significant due to its structural features that allow for further functionalization.

Interaction studies involving Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate focus on its binding affinity to various biological targets, including enzymes and receptors. These studies help elucidate its mechanism of action and guide modifications to enhance efficacy and selectivity. Techniques such as molecular docking and biochemical assays are commonly employed to assess these interactions.

Several compounds share structural similarities with Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamateC18H20N4O4SC_{18}H_{20}N_{4}O_{4}SContains a tert-butyl group; used as a kinase inhibitor .
2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazineC13H10BrN3O2SC_{13}H_{10}BrN_{3}O_{2}SBromo substitution; useful in synthetic applications .
Ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamateC16H16N4O4SC_{16}H_{16}N_{4}O_{4}SSimilar structure without carboxylic acid functionality; also a potential drug candidate .

Uniqueness

Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate stands out due to its specific combination of functional groups that enhance its reactivity and biological activity. Its ability to act as both a kinase inhibitor and an ester makes it particularly versatile for medicinal chemistry applications.

Transition metal catalysis has emerged as a cornerstone for constructing the pyrrolo[2,3-b]pyrazine core. The Pd–Cu co-catalyzed Sonogashira coupling reaction is particularly effective. For instance, Bakherad et al. demonstrated the synthesis of pyrrolo[2,3-b]pyrazine derivatives via a one-pot multicomponent reaction involving 5,6-dichloropyrazine-2,3-dicarbonitrile, hydrazine, phenylacetylene, and aldehydes. The reaction employs PdCl₂(PPh₃)₂ (3 mol%) and CuI (6 mol%) in dimethylformamide (DMF) at 80°C, achieving yields up to 85%. The mechanism proceeds through sequential hydrazine-mediated substitution, Sonogashira coupling, and intramolecular cyclization (Figure 1).

Table 1: Catalytic Systems for Cross-Coupling Reactions

Catalyst SystemSolventTemperature (°C)Yield (%)
PdCl₂(PPh₃)₂/CuIDMF8085
Pd/CTHF7562
PdCl₂Toluene10045

The choice of phosphine ligands significantly impacts reactivity. Bulky ligands like triphenylphosphine enhance stability, while bidentate ligands improve regioselectivity during cyclization.

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Exact Mass

345.07832714 g/mol

Monoisotopic Mass

345.07832714 g/mol

Heavy Atom Count

24

Dates

Modify: 2024-08-10

Explore Compound Types